2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Overview
Description
2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a sulfanyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Sulfanyl Group: The final step involves the nucleophilic substitution of the thiazole derivative with 4-methylphenylthiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring and sulfamoyl group.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylphenyl)sulfanyl]-N-[4-sulfamoylphenyl]acetamide
- **2-(4-Methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Uniqueness
2-[(4-methylphenyl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-13-3-7-16(8-4-13)27-14(2)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-26-19/h3-12,14H,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPTQLNLVRLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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